

Application Notes: SR9009 Preparation and Solubility for Research

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Compound of Interest

Compound Name: SR9009

Cat. No.: B610982

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Introduction

SR9009 is a synthetic small molecule identified as a potent agonist of the nuclear receptors Rev-Erb α (NR1D1) and Rev-Erb β (NR1D2).^{[1][2]} These receptors are critical components of the core circadian clock, acting as transcriptional repressors that regulate the expression of genes involved in metabolism, inflammation, and circadian rhythm.^{[2][3][4][5]} Due to its role in modulating these fundamental biological processes, **SR9009** is a valuable tool in preclinical research for investigating metabolic diseases, sleep disorders, and oncology.^{[6][7]} Proper preparation and solubilization of **SR9009** are crucial for obtaining reliable and reproducible experimental results. These notes provide detailed protocols and data for the effective use of **SR9009** in research applications.

Physicochemical Properties and Solubility Data

SR9009 is typically supplied as a tan or white crystalline solid.^{[7][8]} Understanding its physical properties and solubility is the first step in designing robust experimental protocols.

Table 1: Physicochemical Properties of **SR9009**

Property	Value	Citations
CAS Number	1379686-30-2	[7] [8]
Molecular Formula	C ₂₀ H ₂₄ ClN ₃ O ₄ S	[7] [8]
Molecular Weight	437.94 g/mol	[7] [8]
Purity	≥98%	[8]
Storage (Solid)	-20°C for long-term (≥4 years)	[8]
Storage (Solutions)	Up to 1 month at -20°C in DMSO or Ethanol	[7]

Table 2: Solubility of **SR9009** in Common Research Solvents

Solvent	Maximum Solubility (Approximate)	Citations
DMSO	~30 mg/mL or ~100 mM	[8]
Ethanol	~14-20 mg/mL or ~100 mM	[7] [8]
Dimethylformamide (DMF)	~30 mg/mL	[8]

Note: Solubility can vary slightly between batches. It is recommended to perform a small-scale test to confirm solubility with a new batch of the compound.

Experimental Protocols

Protocol 1: Preparation of **SR9009** Stock Solution for In Vitro Applications

This protocol describes the preparation of a high-concentration stock solution, typically in DMSO, for use in cell-based assays.

Materials:

- **SR9009** powder

- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Calibrated analytical balance
- Pipettes

Procedure:

- **Weighing:** Tare a sterile microcentrifuge tube on an analytical balance. Carefully weigh the desired amount of **SR9009** powder into the tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.38 mg of **SR9009**.
- **Solvent Addition:** Add the calculated volume of DMSO to the tube containing the **SR9009** powder. To make a 10 mM stock from 4.38 mg, add 1 mL of DMSO.
- **Dissolution:** Vortex the solution vigorously for 1-2 minutes until the **SR9009** is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Ensure the final solution is clear and free of particulates.
- **Aliquoting and Storage:** Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month.^[7]
- **Working Solution Preparation:** For cell culture experiments, dilute the stock solution directly into the culture medium to achieve the final desired concentration (e.g., 10 µM).^[1] Ensure the final concentration of DMSO in the culture medium is low (typically <0.1%) to prevent solvent-induced cytotoxicity.

Protocol 2: Preparation of SR9009 Formulation for In Vivo (Murine) Applications

SR9009 has low oral bioavailability, and therefore, parenteral administration routes such as intraperitoneal (i.p.) injection are common in animal studies.^[9] This protocol details the preparation of a vehicle solution suitable for i.p. administration in mice.

Materials:

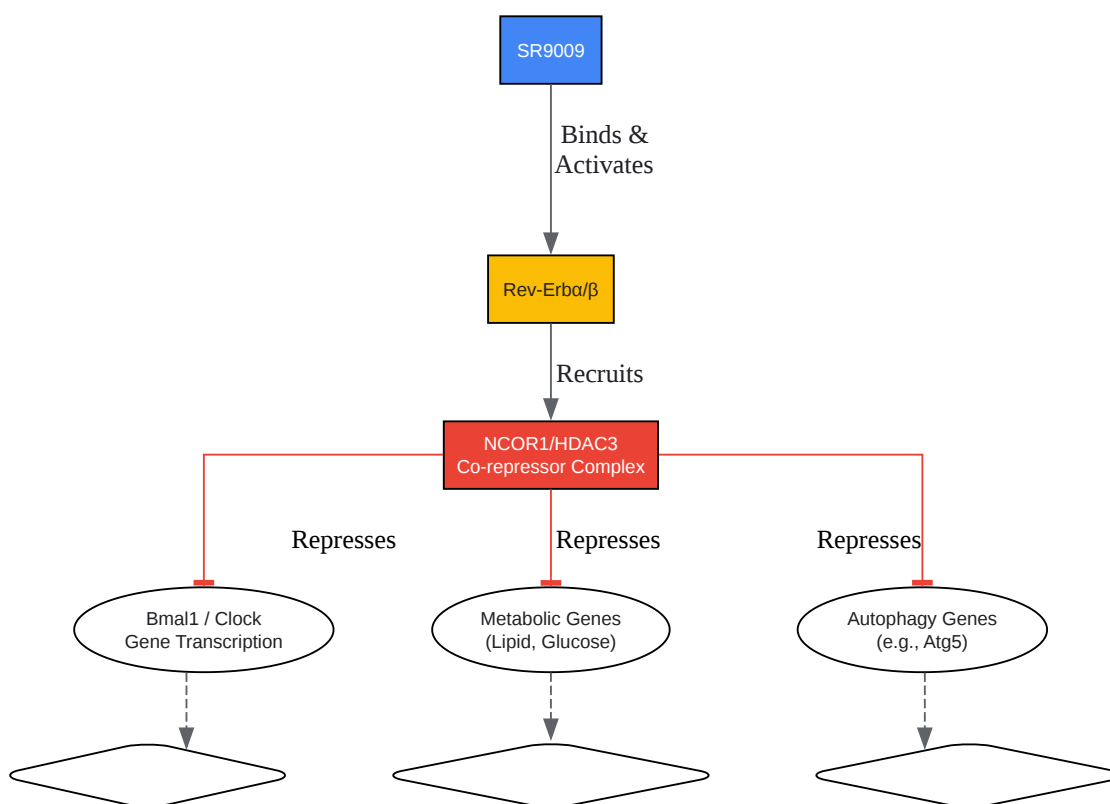
- **SR9009** powder
- Dimethyl Sulfoxide (DMSO)
- Cremophor EL (or equivalent solubilizing agent like Kolliphor® EL)
- Phosphate-Buffered Saline (PBS), sterile
- Sterile conical tubes (15 mL or 50 mL)
- Pipettes and sterile syringe filters (0.22 µm)

Procedure:

- **Initial Dissolution:** First, dissolve the required amount of **SR9009** in DMSO. For a final working solution of 10 mg/mL, this will constitute 5% of the total volume. For example, to prepare 10 mL of the final formulation, weigh 100 mg of **SR9009** and dissolve it in 0.5 mL (5% v/v) of DMSO in a 15 mL conical tube. Vortex until fully dissolved.
- **Addition of Solubilizer:** Add 1.0 mL (10% v/v) of Cremophor EL to the **SR9009**/DMSO solution.[\[10\]](#) Mix thoroughly by vortexing or inversion until the solution is homogeneous.
- **Addition of Aqueous Phase:** Slowly add 8.5 mL (85% v/v) of sterile PBS to the mixture while vortexing.[\[10\]](#) Add the PBS dropwise to prevent precipitation of the compound.
- **Final Homogenization:** Continue to mix the final solution until it is uniform. The resulting formulation should be a clear, slightly viscous solution.
- **Sterilization (Optional but Recommended):** If needed, the final formulation can be filter-sterilized using a 0.22 µm syringe filter.
- **Administration:** The formulation is now ready for intraperitoneal injection. A typical dosage used in mice is 100 mg/kg.[\[10\]](#) The vehicle control for these experiments should be an identical formulation (5% DMSO, 10% Cremophor EL, 85% PBS) without **SR9009**.[\[10\]](#)

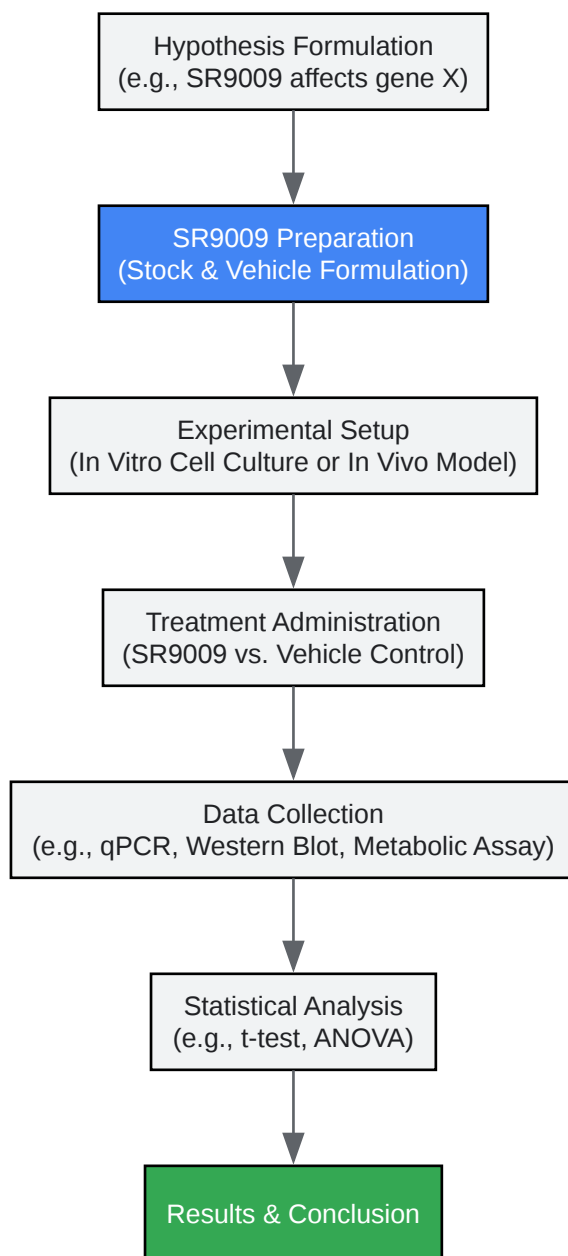
Signaling Pathway and Experimental Workflow Diagrams

Visual representations are essential for understanding the mechanism of action and experimental design.



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Caption: **SR9009** binds to and activates Rev-Erba/β, leading to the repression of target genes.



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Caption: A typical workflow for conducting research studies involving **SR9009** treatment.

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